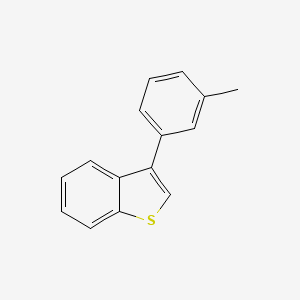
3-(3-Methylphenyl)-1-benzothiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Methylphenyl)-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring The presence of a methyl group at the third position of the phenyl ring distinguishes this compound from other benzothiophene derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)-1-benzothiophene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 3-methylphenyl is coupled with a halogenated benzothiophene in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and provides high yields of the desired product.
Another method involves the cyclization of 3-(3-methylphenyl)thiophene-2-carboxylic acid using a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) . This reaction leads to the formation of the benzothiophene ring system with the methylphenyl substituent at the third position.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst concentration, is crucial for efficient industrial production.
化学反応の分析
Types of Reactions
3-(3-Methylphenyl)-1-benzothiophene undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can occur at the benzene ring of the benzothiophene moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrobenzothiophene
Substitution: Nitrobenzothiophene, halogenated benzothiophene
科学的研究の応用
3-(3-Methylphenyl)-1-benzothiophene has several scientific research applications:
Organic Electronics: The compound is used as a building block for organic semiconductors and light-emitting diodes (LEDs) due to its favorable electronic properties.
Pharmaceuticals: It serves as a precursor for the synthesis of biologically active molecules with potential therapeutic applications.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, for various industrial applications.
作用機序
The mechanism of action of 3-(3-Methylphenyl)-1-benzothiophene depends on its specific application. In organic electronics, the compound’s electronic properties, such as charge transport and light emission, are influenced by the conjugated π-system of the benzothiophene ring . In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects . The exact pathways and molecular interactions involved vary depending on the specific context of use.
類似化合物との比較
Similar Compounds
3-Methylbenzothiophene: Lacks the phenyl substituent, resulting in different electronic and chemical properties.
3-Phenylbenzothiophene: Lacks the methyl group, leading to variations in reactivity and applications.
3-(4-Methylphenyl)-1-benzothiophene: The methyl group is positioned differently, affecting the compound’s overall properties.
Uniqueness
3-(3-Methylphenyl)-1-benzothiophene is unique due to the specific positioning of the methyl group on the phenyl ring, which influences its electronic properties and reactivity. This unique structure makes it suitable for specific applications in organic electronics and pharmaceuticals, where precise control over molecular properties is essential .
特性
分子式 |
C15H12S |
|---|---|
分子量 |
224.32 g/mol |
IUPAC名 |
3-(3-methylphenyl)-1-benzothiophene |
InChI |
InChI=1S/C15H12S/c1-11-5-4-6-12(9-11)14-10-16-15-8-3-2-7-13(14)15/h2-10H,1H3 |
InChIキー |
GTBUGNUDCUEVRG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)C2=CSC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


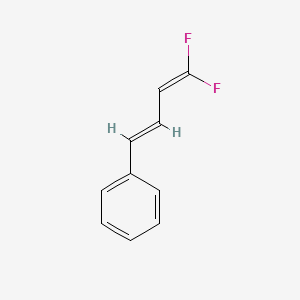
![7-[3-(1,3-Benzothiazol-2-ylsulfanyl)propyl]-8-(4-benzylpiperazin-1-yl)-3-methylpurine-2,6-dione](/img/structure/B14115568.png)
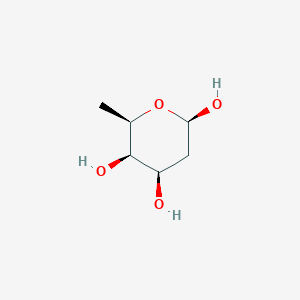
![N-(3,4-dimethoxyphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14115580.png)
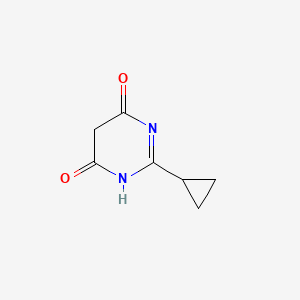
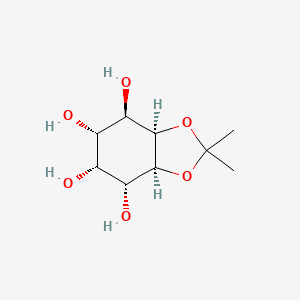
![2-[3-(2,3-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B14115613.png)
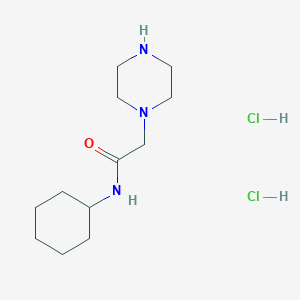
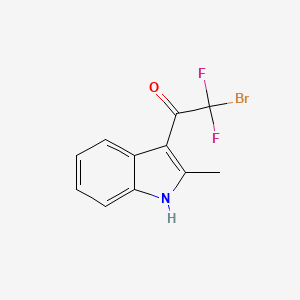
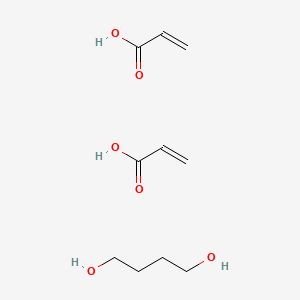
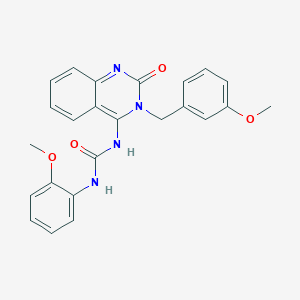
![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B14115641.png)
![N-[3-(1H-Imidazol-1-yl)propyl]-2-pyridinamine](/img/structure/B14115653.png)
![4,4,5,5-Tetramethyl-2-(naphtho[2,3-b]benzofuran-2-yl)-1,3,2-dioxaborolane](/img/structure/B14115662.png)
